molecular formula C21H13N3O4 B3459037 4-(Quinoxalin-2-yl)phenyl 2-nitrobenzoate

4-(Quinoxalin-2-yl)phenyl 2-nitrobenzoate

Cat. No.: B3459037
M. Wt: 371.3 g/mol
InChI Key: KFTINBKOROWFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinoxalin-2-yl)phenyl 2-nitrobenzoate is a compound that features a quinoxaline moiety linked to a phenyl ring, which is further connected to a nitrobenzoate group.

Chemical Reactions Analysis

4-(Quinoxalin-2-yl)phenyl 2-nitrobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-(Quinoxalin-2-yl)phenyl 2-nitrobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Quinoxalin-2-yl)phenyl 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, leading to various biological effects. The nitrobenzoate group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

4-(Quinoxalin-2-yl)phenyl 2-nitrobenzoate can be compared with other quinoxaline derivatives such as:

    Olaquindox: Used as an antibiotic in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: Known for its antiviral properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-quinoxalin-2-ylphenyl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O4/c25-21(16-5-1-4-8-20(16)24(26)27)28-15-11-9-14(10-12-15)19-13-22-17-6-2-3-7-18(17)23-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTINBKOROWFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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